Sodium Nitrite-18O2

Description

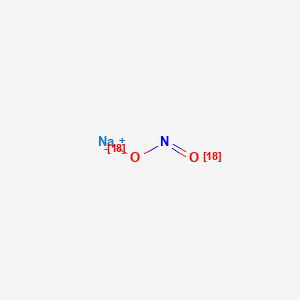

Structure

2D Structure

Properties

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i2+2,3+2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPTNMVRIOKMN-HBBSRNSNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N(=[18O])[18O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment of Sodium Nitrite 18o2

Strategies for Selective Oxygen-18 Incorporation into the Nitrite (B80452) Anion

The introduction of Oxygen-18 into the nitrite anion can be achieved through several strategic approaches. These methods are broadly categorized into equilibrium exchange reactions, which leverage the dynamic interaction between nitrite and an isotopically enriched medium, and direct chemical synthesis, which builds the labeled anion from ¹⁸O-containing precursors.

One of the most common and effective strategies for enriching nitrite with ¹⁸O is through oxygen isotope exchange with heavy water (H₂¹⁸O). acs.orgresearchgate.net This process relies on the reversible exchange of oxygen atoms between the nitrite ion and water molecules in an aqueous solution. The reaction can be summarized as:

NaNO₂ + H₂¹⁸O ⇌ NaNO(¹⁸O) + H₂O

Further exchange can lead to the doubly labeled species, Na¹⁸O₂.

This is an equilibrium process where the final isotopic composition of the nitrite depends on the isotopic composition of the water and the equilibrium isotope effect (¹⁸εeq,NO₂). acs.org This effect causes the nitrite to become preferentially enriched in ¹⁸O relative to the water it is in equilibrium with. acs.orgresearchgate.net The rate and extent of this exchange are influenced by several factors, including pH, temperature, and incubation time. acs.orgresearchgate.netnih.gov For instance, at a neutral pH, the exchange is catalyzed by the transient formation of nitrous acid (HONO). researchgate.net Studies have shown that the oxygen isotope exchange between nitrite and water can be rapid, significantly faster than microbial-mediated reduction processes, ensuring that the nitrite pool reflects the isotopic signature of the surrounding water. nih.gov

Research has quantified the equilibrium isotope effect under various conditions, which is crucial for controlling the final enrichment level.

| Condition | Equilibrium Isotope Effect (‰) | Reference |

|---|---|---|

| pH=7.5, 30°C, 2.5% salinity | 11.9 ± 0.1 | researchgate.net |

While equilibrium exchange is effective, direct chemical synthesis offers an alternative pathway that can provide greater control over isotopic placement, especially when starting with specifically labeled precursors. The general industrial and laboratory synthesis of sodium nitrite involves the reduction of sodium nitrate (B79036) (NaNO₃) or the reaction of nitrogen oxides with a sodium base. wikipedia.org

Common synthesis routes that can be adapted for ¹⁸O labeling include:

Reduction of Labeled Sodium Nitrate: A prevalent method involves the reduction of sodium nitrate using a reducing agent like metallic lead or iron filings. wikipedia.orgprepchem.com Na¹⁸O₃ + Pb → Na¹⁸O₂ + PbO To produce Sodium Nitrite-¹⁸O₂, one must start with ¹⁸O-labeled sodium nitrate. Labeled sodium nitrate itself can be prepared by the equilibration of nitric acid with ¹⁸O-enriched water. usgs.govnih.gov

Reaction of Nitrogen Oxides: Another industrial method involves reacting a mixture of nitrogen oxides (like NO and NO₂) with an alkaline solution of sodium hydroxide (B78521). wikipedia.org 2 NaOH + NO₂ + NO → 2 NaNO₂ + H₂O For ¹⁸O labeling, this process would require a source of ¹⁸O-labeled nitrogen oxides.

Reduction with Calcium Sulfite: A solid-state reaction involves heating a mixture of sodium nitrate and calcium sulfite. youtube.com Na¹⁸O₃ + CaSO₃ → Na¹⁸O₂ + CaSO₄ This method also necessitates the use of an ¹⁸O-labeled sodium nitrate precursor.

These synthetic routes are advantageous when high isotopic enrichment is required from the outset and to avoid the large volumes of enriched water needed for equilibrium exchange methods.

The utility of Sodium Nitrite-¹⁸O₂ in research is directly tied to its isotopic purity and the level of ¹⁸O enrichment. Isotopic purity refers to the percentage of the labeled compound that contains the desired isotope at the specified positions. Commercial suppliers typically provide specifications for isotopic purity, often expressed as "atom %". sigmaaldrich.comsigmaaldrich.com

For instance, a doubly labeled compound like Sodium Nitrite-¹⁵N,¹⁸O₂ is commercially available with stated purities such as 98 atom % ¹⁵N and 90-95 atom % ¹⁸O. sigmaaldrich.com It is also common for suppliers to note the potential presence of residual lighter isotopes. sigmaaldrich.compharmaffiliates.com The final enrichment level achieved through synthesis or exchange depends critically on the isotopic enrichment of the starting materials (e.g., the H₂¹⁸O or Na¹⁸O₃) and the completeness of the reaction or equilibration. acs.orgresearchgate.net

| Compound Name | Stated Isotopic Purity | Reference |

|---|---|---|

| Sodium Nitrite-¹⁵N,¹⁸O₂ | 98 atom % ¹⁵N, 95 atom % ¹⁸O | sigmaaldrich.com |

| Sodium Nitrite-¹⁸O₂ | May contain up to 2% of ¹⁶O₂ | sigmaaldrich.com |

| Sodium Nitrite-¹⁸O₂ (10% ¹⁶O₂) | Synonym indicates potential for 10% ¹⁶O₂ | pharmaffiliates.comlgcstandards.com |

Laboratory-Scale Preparation Techniques for Sodium Nitrite-¹⁸O₂

A straightforward and accessible laboratory-scale preparation of Sodium Nitrite-¹⁸O₂ utilizes the acid-catalyzed equilibrium exchange with H₂¹⁸O. researchgate.net This method is well-suited for producing small quantities for research purposes.

A typical procedure involves the following steps:

Dissolution: A small quantity of standard sodium nitrite (NaNO₂) is dissolved in a minimal volume of ¹⁸O-enriched water (H₂¹⁸O). researchgate.net

Acidification and Equilibration: The solution is acidified, for example with hydrochloric acid (HCl), to a pH where nitrous acid (HONO) formation is favored (the pKa of HONO is approximately 3.3). researchgate.net This facilitates the oxygen exchange between the nitrous acid intermediate and the surrounding H₂¹⁸O molecules. The mixture is allowed to equilibrate for a set period. researchgate.net

Extraction: The resulting ¹⁸O-labeled nitrous acid (HON¹⁸O) is extracted from the aqueous phase using an organic solvent, such as ethyl acetate. researchgate.net

Drying and Isolation: The organic phase containing the labeled nitrous acid is separated and dried using an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). The solvent is then evaporated, leaving the labeled nitrous acid residue. researchgate.net

Neutralization: The residue is reconstituted in a suitable buffer or deionized water and carefully neutralized with a base like sodium hydroxide (NaOH) to yield the final product, Sodium Nitrite-¹⁸O₂ (NaNO₂-¹⁸O₂), in solution.

Advanced Methods for Characterization of Isotopic Content and Distribution

Confirming the successful synthesis and quantifying the isotopic enrichment of Sodium Nitrite-¹⁸O₂ requires sophisticated analytical techniques. These methods are essential for validating the isotopic composition before the compound is used in further experiments.

Mass Spectrometry (MS): This is the most direct method for determining isotopic composition. Isotope Ratio Mass Spectrometry (IRMS) is specifically designed to measure the precise ratios of stable isotopes (e.g., ¹⁸O/¹⁶O) and is a primary tool for analyzing labeled nitrite, often after converting it to N₂O gas. acs.orgresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to make the nitrite volatile. researchgate.net The mass spectrum will clearly show a shift in the mass-to-charge ratio (m/z) corresponding to the incorporation of one or two ¹⁸O atoms. researchgate.net

Infrared (IR) Spectroscopy: The substitution of ¹⁶O with the heavier ¹⁸O isotope alters the vibrational frequencies of the N-O bonds in the nitrite anion. This change can be detected using Fourier Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy. mdpi.comsandberg.co.uk The observed shift in the absorption bands provides qualitative and sometimes quantitative information about the extent of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁸O itself is not a commonly used NMR nucleus, its presence can be inferred by its effect on adjacent NMR-active nuclei, such as ¹⁵N. In a dually labeled molecule like ¹⁵N¹⁸O₂⁻, the ¹⁸O atoms would influence the ¹⁵N NMR signal. researchgate.netpnas.org Furthermore, ¹⁷O NMR, though less common due to the low natural abundance and quadrupolar nature of ¹⁷O, can be a powerful tool for studying oxygen-containing compounds. nih.gov

| Analytical Method | Principle of Detection | Application to Sodium Nitrite-¹⁸O₂ |

|---|---|---|

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of heavy to light stable isotopes in a sample. | Precisely quantifies the δ¹⁸O value and enrichment level. acs.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds and detects their mass-to-charge ratio. | Identifies labeled species (e.g., ¹⁶O=N–¹⁸O⁻, ¹⁸O=N–¹⁸O⁻) after derivatization. researchgate.net |

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation due to molecular vibrations. | Detects shifts in N-O vibrational frequencies due to the heavier ¹⁸O isotope. sandberg.co.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects nuclear spin transitions in a magnetic field. | Observes the influence of ¹⁸O on adjacent NMR-active nuclei like ¹⁵N. researchgate.net |

Analytical Spectroscopic and Spectrometric Approaches in Sodium Nitrite 18o2 Research

Mass Spectrometry (MS) for Isotope Ratio Analysis and Species Quantification

Mass spectrometry is an indispensable analytical tool for the reliable quantitative analysis of nitrate (B79036) and nitrite (B80452) with high selectivity and sensitivity, and it is the only technique capable of measuring their isotopologues. researchgate.net Its application to Sodium Nitrite-¹⁸O₂ research enables precise isotope ratio measurements and quantification of the labeled compound and its various metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the quantification of nitrite in biological fluids. nih.govacs.org For the analysis of ¹⁸O-labeled nitrite, a common approach involves derivatization with pentafluorobenzyl (PFB) bromide. nih.govmdpi.com This reaction converts nitrite into its PFB derivative, which is amenable to gas chromatography. researchgate.net

Under negative ion chemical ionization (NICI) conditions, the derivatized nitrite species ionize to form distinct molecular ions based on their isotopic composition. researchgate.netacs.org This allows for the differentiation and quantification of unlabeled nitrite ([¹⁶O=N–¹⁶O]⁻), singly ¹⁸O-labeled nitrite ([¹⁶O=N–¹⁸O]⁻), and doubly ¹⁸O-labeled nitrite ([¹⁸O=N–¹⁸O]⁻). researchgate.net To ensure accurate quantification, a stable isotope-labeled internal standard, such as sodium nitrite labeled with nitrogen-15 (B135050) ([¹⁵N]nitrite), is often used. researchgate.netacs.org The analysis is typically performed using selected-ion monitoring (SIM), where the mass spectrometer is set to detect specific mass-to-charge (m/z) ratios corresponding to the different isotopologues. researchgate.netmdpi.com

This GC-MS methodology has been successfully applied to study the reactions of nitrite in complex biological matrices like hemolysates (lysed red blood cells). researchgate.netnih.gov By using ¹⁸O-labeled nitrite, researchers can trace reactions that are otherwise hidden at physiological nitrite concentrations, providing insights into the interactions between nitrite and hemoglobin species. nih.gov

| Nitrite Species | Chemical Formula | Monitored m/z | Role in Analysis |

|---|---|---|---|

| Unlabeled Nitrite | [¹⁴N¹⁶O₂]⁻ | 46 | Analyte |

| Nitrogen-15 Labeled Nitrite | [¹⁵N¹⁶O₂]⁻ | 47 | Internal Standard |

| Singly Oxygen-18 Labeled Nitrite | [¹⁴N¹⁶O¹⁸O]⁻ | 48 | Analyte |

| Doubly Oxygen-18 Labeled Nitrite | [¹⁴N¹⁸O₂]⁻ | 50 | Analyte |

For high-precision measurements of oxygen isotope ratios (¹⁸O/¹⁶O and ¹⁷O/¹⁶O) in nitrite, Continuous Flow Isotope Ratio Mass Spectrometry (CF-IRMS) is the preferred method. purdue.eduresearchgate.net This technique requires the conversion of nitrite into a pure gas, typically nitrous oxide (N₂O), which is then introduced into the mass spectrometer. purdue.edunoaa.gov

One established technique for this conversion is the "denitrifier method," which utilizes bacteria, such as Pseudomonas aureofaciens, that lack nitrous oxide reductase activity. purdue.edu These bacteria quantitatively reduce nitrite to N₂O without causing significant oxygen isotope exchange between reaction intermediates and cellular water. purdue.edu The precision of δ¹⁸O measurements using this bacterial method is reported to be around 0.5‰. purdue.edu

An alternative, chemical approach involves the reaction of nitrite with a reagent like sodium azide (B81097) in an acetic acid buffer to produce N₂O. noaa.govnoaa.gov The resulting N₂O gas is purified, for instance by gas chromatography, and then decomposed to N₂ and O₂ by passing it through a heated gold tube. noaa.govnoaa.gov The O₂ gas is then analyzed by the CF-IRMS to determine its isotopic composition at m/z 32 (¹⁶O₂), 33 (¹⁶O¹⁷O), and 34 (¹⁶O¹⁸O). noaa.gov This high-precision analysis is essential for studies tracing the sources and biogeochemical cycling of nitrite in environmental systems. purdue.eduacs.org

High-resolution mass spectrometry (HRMS), utilizing technologies like Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR), provides the mass accuracy and resolution needed to trace the intricate pathways of ¹⁸O-labeled compounds in complex systems. nih.govthermofisher.comd-nb.info The ability to obtain high-resolution data is critical for accurately calculating the relative ratios of peptides and other metabolites that have been differentially labeled with ¹⁸O. nih.gov

In ¹⁸O labeling experiments, the resulting products often include a mixture of unlabeled, singly labeled, and doubly labeled species. nih.gov The small mass difference between these isotopologues (e.g., ~2 Da for a single ¹⁸O incorporation) requires high resolving power to distinguish them from other co-eluting compounds in a complex matrix. nih.gov HRMS enables the direct measurement of the relative abundances of a compound's isotopologues from its intact molecular ions. thermofisher.com This capability has been instrumental in metabolomics research, where ¹⁸O₂ labeling is used to determine the origin of oxygen atoms in metabolites and to identify biosynthetic pathways involving oxygenase enzymes. d-nb.info By tracing the specific incorporation of ¹⁸O atoms into various molecules, HRMS helps to unravel complex reaction networks and identify previously unknown metabolites. d-nb.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive means to investigate molecular structure and reaction dynamics. In the context of Sodium Nitrite-¹⁸O₂, ¹⁵N NMR spectroscopy is particularly powerful, as the presence of the ¹⁸O isotope induces a measurable effect on the nitrogen nucleus.

The substitution of a ¹⁶O atom with a heavier ¹⁸O atom in the nitrite ion (NO₂⁻) causes a small but distinct upfield shift in the ¹⁵N NMR resonance signal. nih.gov This phenomenon, known as the ¹⁸O isotope-induced shift, allows for the clear differentiation between nitrogen atoms bonded to ¹⁶O and those bonded to ¹⁸O. nih.gov

Research has quantified this shift for the nitrite ion, providing a powerful tool for structural analysis. nih.gov The ability to resolve separate signals for the different isotopologues ([¹⁵N¹⁶O₂]⁻, [¹⁵N¹⁶O¹⁸O]⁻, and [¹⁵N¹⁸O₂]⁻) confirms the structure and isotopic composition of the labeled compound without the need for chemical degradation or derivatization. This technique has been applied to biosynthetic problems, such as determining the origin of oxygen atoms in nitro groups of natural products. rsc.org

| Compound | Shift per ¹⁸O Atom | Magnetic Field | Reference |

|---|---|---|---|

| Nitrite (NO₂⁻) | 0.13 ppm (4.2 Hz) | 7.05 T | nih.gov |

The ¹⁸O isotope-induced shift in ¹⁵N NMR spectroscopy provides an elegant method for studying the kinetics of oxygen exchange between the nitrite ion and water. researcher.life By monitoring the changes in the ¹⁵N NMR spectrum over time, researchers can directly observe the rate at which ¹⁸O atoms from labeled nitrite are replaced by ¹⁶O atoms from the aqueous solvent, or vice versa.

This approach can be used as a continuous assay to follow the reaction progress without disturbing the system. researcher.life Studies using this technique to investigate the acid-catalyzed oxygen exchange between nitrite and water have revealed that the exchange of the two oxygen atoms occurs in a sequential manner. researcher.life This direct observation of the exchange kinetics provides fundamental insights into the reaction mechanism, which would be difficult to obtain using other methods. researcher.life

Calibration and Standardization of Isotopic Measurements

The accuracy and reliability of quantitative research involving Sodium Nitrite-¹⁸O₂ are fundamentally dependent on meticulous calibration and standardization procedures. These processes are essential for ensuring that data is comparable across different instruments, laboratories, and studies. The primary goal is to establish a clear and reproducible relationship between the instrumental response and the concentration or isotopic enrichment of the analyte.

Reference Materials and Standards

A cornerstone of standardization is the use of certified reference materials (CRMs) and well-characterized standards. For Sodium Nitrite-¹⁸O₂, this involves materials with a precisely known isotopic abundance of ¹⁸O. Several commercial suppliers provide these standards, which serve as the benchmark for calibrating analytical instrumentation. lgcstandards.comlgcstandards.comchemie-brunschwig.chfujifilm.com These standards can have specified levels of isotopic enrichment, such as 90 atom % ¹⁸O, or may indicate the maximum allowable percentage of the ¹⁶O isotope. advatechgroup.comsigmaaldrich.com The use of stable isotopically labeled analogs as internal standards is a common practice to correct for variability during sample preparation and analysis. epa.gov

In specialized research, laboratories may produce their own calibrated nitrite salts. For instance, studies have described the production and calibration of nitrite salts with a specific range of δ¹⁸O values (e.g., +4.5 to +88.5‰ versus VSMOW) to serve as standards for isotope ratio mass spectrometry (IRMS) measurements. acs.org

Table 1: Examples of Commercially Available Sodium Nitrite-¹⁸O₂ Reference Materials

| Product Description | Isotopic Purity/Details | Supplier Examples | CAS Number |

|---|---|---|---|

| Sodium Nitrite-¹⁸O₂ | May contain up to 2% of ¹⁶O₂ | Adva Tech Group Inc. | 123798-55-0 |

| Sodium Nitrite-¹⁸O₂ (10% ¹⁶O₂) | Contains 10% ¹⁶O₂ | LGC Standards, Pharmaffiliates | 123798-55-0 lgcstandards.compharmaffiliates.com |

This table is for illustrative purposes and does not represent an exhaustive list of all available commercial standards.

Calibration Strategies and Methodologies

The most prevalent analytical techniques for Sodium Nitrite-¹⁸O₂, such as isotope ratio mass spectrometry (IRMS) and gas or liquid chromatography-mass spectrometry (GC/MS, LC/MS), require robust calibration. epa.govacs.org

External Standard Calibration: This method involves creating a calibration curve by analyzing a series of standard solutions with known concentrations of Sodium Nitrite-¹⁸O₂. thermofisher.comumces.edu The instrument's response (e.g., peak area) is plotted against the concentration of the standards. The resulting linear regression equation is then used to determine the concentration of the analyte in unknown samples. walisongo.ac.id The quality of the calibration curve is typically assessed by its coefficient of determination (R²), with values greater than 0.99 indicating a strong linear relationship. thermofisher.comexplorationpub.com

Isotope Dilution Mass Spectrometry (IDMS): IDMS is a powerful quantitative technique that utilizes the isotopically labeled compound as an internal standard. A known amount of Sodium Nitrite-¹⁸O₂ is added to the sample containing the unlabeled (¹⁶O) analogue. By measuring the ratio of the ¹⁸O/¹⁶O isotopes in the sample, the concentration of the native analyte can be determined with high precision and accuracy. epa.govresearchgate.net This approach effectively corrects for sample loss during preparation and instrumental drift. While the calibration plot in IDMS is formally a rational function, deviations from linearity are often minimal. researchgate.net

Reproducibility and Performance Verification: The ongoing performance of the analytical system is verified by periodically analyzing quality control standards. epa.gov These standards, with known concentrations, are analyzed alongside unknown samples to monitor the accuracy and precision of the measurements. Reproducibility is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with lower values indicating higher precision. explorationpub.comnih.govphysiology.org For instance, reproducible δ¹⁸O values have been obtained with uncertainties of ±0.4-1.0‰ at natural abundance levels. nih.gov

Table 2: Illustrative Parameters for Nitrite Calibration Curves from Analytical Research

| Analytical Method | Concentration Range | Linearity (R²) | Research Context |

|---|---|---|---|

| Ion Chromatography with UV Detection | 5 to 500 µg/L | 0.9999 | Nitrite in pharmaceuticals. thermofisher.com |

| CIL-UHPLC-HRMS | Various | > 0.99 | Analysis of amine/phenol compounds. explorationpub.com |

| UV-Visible Spectrophotometry | Not specified | 0.9977 | Nitrite in food samples. walisongo.ac.id |

This table showcases typical calibration parameters reported in scientific literature for nitrite analysis, which underpins the methods used for its isotopic variants.

Table 3: Reported Precision and Reproducibility in Isotopic Measurements

| Measurement | Precision/Reproducibility Metric | Research Context |

|---|---|---|

| δ¹⁸O of Nitrite | ±0.4-1.0‰ | Isotopic analysis by bacterial reduction to N₂O. nih.gov |

| δ¹⁵N of Nitrite | ±0.2-0.5‰ | Isotopic analysis by bacterial reduction to N₂O. nih.gov |

| Protein Quantification using ¹⁸O-labeling | Coefficient of Variance <10% | Targeted quantification by SRM-Mass Spectrometry. nih.gov |

This table provides examples of the precision and reproducibility achievable in studies involving isotopic analysis of nitrite and other ¹⁸O-labeled compounds.

Mechanistic Investigations and Isotope Effects Driven by Sodium Nitrite 18o2

Tracing Oxygen Atom Fate in Inorganic and Organic Reactions

The use of Sodium Nitrite-18O2 has been instrumental in tracking the movement of oxygen atoms in a variety of reaction types, providing definitive evidence for proposed mechanisms.

Elucidation of Nitrite (B80452) Disproportionation Mechanisms

Nitrite can undergo disproportionation, a reaction where it is simultaneously oxidized and reduced. In acidic solutions, nitrous acid (HNO₂), formed from nitrite, is unstable and decomposes. libretexts.org This process is thought to involve the formation of dinitrogen trioxide (N₂O₃) as an intermediate. nih.gov Studies utilizing ¹⁸O-labeled nitrite can confirm the pathway by analyzing the isotopic composition of the products, nitric acid (HNO₃) and nitric oxide (NO). The distribution of ¹⁸O in these products reveals whether the oxygen atoms have scrambled or exchanged with the solvent, providing a clearer picture of the intermediate steps. For instance, the reaction of nitrite in acidic conditions is believed to proceed as follows nih.gov:

Protonation of nitrite to form nitrous acid: NO₂⁻ + H⁺ ⇌ HNO₂

Dimerization of nitrous acid to form dinitrogen trioxide: 2HNO₂ ⇌ N₂O₃ + H₂O

Decomposition of dinitrogen trioxide: N₂O₃ → NO + NO₂

Reaction of nitrogen dioxide with water to form nitric and nitrous acids: 2NO₂ + H₂O → HNO₃ + HNO₂

By starting with NaNO₂-¹⁸O₂, the ¹⁸O label would be expected to be distributed among the various nitrogen oxide products, and its final position helps to validate this proposed mechanism.

Oxygen Scrambling and Exchange Processes with Solvent Water

A significant finding from studies using this compound is the rapid oxygen isotope exchange that occurs between nitrite and water. scholaris.ca This scrambling of oxygen isotopes can significantly influence the isotopic composition of nitrite in aqueous environments. acs.orgnih.govresearchgate.net The rate and extent of this exchange are dependent on factors such as pH, temperature, and nitrite concentration. acs.org For example, under acidic conditions, the formation of nitrous acid facilitates this exchange. acs.org Understanding this process is crucial for accurately interpreting the oxygen isotope ratios of nitrite in natural systems, which are used to trace nitrogen cycle processes. nih.govroyalsocietypublishing.org

The equilibrium isotope effect (¹⁸εeq,NO₂) between nitrite and water has been measured, providing a quantitative basis for understanding this exchange. acs.org This equilibrium effect is a key parameter in models that aim to predict the isotopic composition of nitrite under various environmental conditions. acs.org

Mechanistic Pathways of Nitrosation and Nitration Reactions

This compound has been pivotal in unraveling the mechanisms of nitrosation (addition of a nitroso group, -NO) and nitration (addition of a nitro group, -NO₂) reactions. These reactions are fundamental in organic synthesis and are also implicated in biological processes.

In the presence of nitric oxide (•NO), nitrite can participate in both nitration and S-nitrosation of thiols at neutral pH. The use of ¹⁵N¹⁸O₂⁻ has shown that these reactions can proceed through the formation of a symmetrical dinitrogen trioxide (symN₂O₃) intermediate. nih.gov This finding challenged the previous notion that such reactions only occur under acidic conditions or with metal catalysis. nih.gov

Isotopic labeling experiments have also provided evidence for the formation of nitrite ester intermediates in certain reactions. nih.gov For example, in the conversion of a nitroalkane, the observation of ¹⁸O incorporation from H₂¹⁸O into the product was explained by the formation of an N-acyl iminium intermediate that reacts with water. nih.gov The degree of label retention from ¹⁸O-labeled nitrite can help distinguish between different proposed pathways, such as heterolytic versus homolytic cleavage of intermediates. nih.gov

Kinetic and Equilibrium Isotope Effects in Nitrite Transformations

Isotope effects, the changes in reaction rates or equilibrium positions due to isotopic substitution, provide a sensitive probe of reaction mechanisms.

Analysis of Oxygen Isotope Fractionation Factors (ε)

The oxygen isotope fractionation factor (ε) quantifies the extent to which a reaction or process discriminates between ¹⁸O and ¹⁶O. In nitrite transformations, significant fractionation can occur. For instance, during the microbial reduction of nitrite to nitrous oxide (N₂O), a process central to denitrification, the remaining nitrite becomes enriched in ¹⁸O. scholaris.caacs.org The magnitude of this fractionation (expressed as ¹⁸ε) provides insights into the enzymatic pathways involved. royalsocietypublishing.org

Conversely, nitrite oxidation, another key step in the nitrogen cycle, can exhibit an inverse kinetic isotope effect for nitrogen, and the oxygen isotope effect is generally small. royalsocietypublishing.org The analysis of both nitrogen and oxygen isotope effects in tandem (dual isotope analysis) offers a more powerful tool for distinguishing between different nitrite transformation pathways in the environment. royalsocietypublishing.org

The equilibrium isotope effect between nitrite and water (¹⁸εeq,NO₂) is also a critical parameter. It has been determined experimentally and is essential for correcting measured isotope values for exchange with ambient water, especially in systems where nitrite has a long residence time. acs.orgnih.gov

| Process | Nitrogen Isotope Effect (¹⁵ε) | Oxygen Isotope Effect (¹⁸ε) | Notes |

| Nitrite Reduction (denitrification) | Normal (positive) | Normal (positive) | The remaining nitrite becomes enriched in both ¹⁵N and ¹⁸O. scholaris.caroyalsocietypublishing.org |

| Nitrite Oxidation | Inverse (negative) | Small | The product nitrate (B79036) is depleted in ¹⁵N relative to the nitrite source. royalsocietypublishing.org |

| Equilibrium with Water | - | ~+14.0‰ | Describes the isotopic difference between nitrite and water at equilibrium. acs.org |

This table provides a generalized summary. Specific values can vary depending on the organism and environmental conditions.

Investigating Rate-Limiting Steps in Multi-Step Reaction Sequences

Kinetic isotope effects (KIEs) are particularly useful for identifying the rate-limiting step in a multi-step reaction. A significant KIE is typically observed for bond-breaking or bond-forming events involving the labeled atom in the slowest step of the reaction.

In the context of nitrosation and nitration, the magnitude of the isotope effect can help to elucidate the nature of the transition state. For example, a study on the reaction of a nitronate with an electrophilic amine to form a nitroalkane, which then isomerizes to a nitrite, invoked the formation of a benzylic cation in the rate-limiting step based on the observed electronic effects. nih.gov While this specific study did not use ¹⁸O labeling to probe the KIE, the principle applies. If the conversion of the ¹⁸O-labeled nitrite intermediate were the slow step, a measurable ¹⁸O KIE would be expected.

Similarly, in complex biological pathways like anammox (anaerobic ammonium (B1175870) oxidation), where nitrite is converted to N₂ and nitrate, isotope effects can help to dissect the multiple enzymatic steps. pnas.org While the primary focus of many studies has been on nitrogen isotopes, the principles are directly applicable to oxygen isotopes when using this compound. For instance, if the initial reduction of nitrite to nitric oxide is the rate-limiting step in a particular pathway, a significant ¹⁸O KIE would be associated with this step. pnas.org

Temperature and pH Dependence of Isotope Exchange and Fractionation

The isotopic exchange of oxygen between nitrite (NO₂⁻) and water (H₂O) is a critical factor in interpreting the δ¹⁸O values of nitrite in various environments. This process is significantly influenced by both temperature and pH.

The rate of abiotic oxygen isotope exchange between nitrite and water increases as the pH decreases. asm.org For instance, at 70°C, nitrite reaches oxygen isotope equilibrium with water in less than 1.6 hours at a pH of 5.4. asm.org However, at the same temperature but higher pH values of 6.5 and 8.0, equilibrium is not reached even after 72 hours. asm.org The half-life for this exchange at 70°C and a pH of 6.5 was estimated to be approximately 32.6 hours. nih.gov Generally, the rate constant of this exchange at a given pH tends to increase with a rise in temperature. nih.gov

Studies have shown that storing nitrite solutions at different temperatures ( -20°C, +4°C, and +22°C) and pH levels (6, 8, 10, 12) affects the extent of oxygen isotopic exchange. acs.org The equilibrium isotope effect (¹⁸εeq) between nitrite and water, a measure of the isotope fractionation at equilibrium, has been determined under various conditions. At 21°C, the observed equilibrium effect is approximately 14‰. thuenen.de At a much higher temperature of 70°C and a pH of 5.4, the equilibrium fractionation was found to be 12.2‰ ± 0.5‰. asm.org

The dependence of kinetic isotope effects (KIEs) on temperature is a complex phenomenon. mdpi.commdpi.com For some reactions, KIEs decrease with increasing temperature due to a greater contribution from excited vibrational states. mdpi.com In other cases, KIEs have been found to be independent of temperature within the experimental error over the investigated range. acs.org The relationship between temperature and KIEs can be influenced by factors such as the reaction's driving force and solvent reorganization energy. mdpi.com

The pH of the environment also plays a crucial role in the isotopic fractionation during nitrite transformations. While there is no clear evidence that the organism-level nitrogen isotope effect is dependent on pH, the oxygen isotope effect of nitrite is influenced by pH due to the isotopic exchange with water. nih.gov For example, during the abiotic oxidation of nitrite by ligand-bound manganese (III), reaction rates and isotope systematics were measured over a pH range of 5 to 8, with reaction rates decreasing as the pH increased. nsf.gov

Table 1: Effect of Temperature and pH on Oxygen Isotope Exchange between Nitrite and Water

| Temperature (°C) | pH | Observation | Reference |

| 21 | Neutral | Equilibrium isotope effect (¹⁸εeq) is ~14‰. thuenen.de | thuenen.de |

| 22 | 6, 8, 10, 12 | Oxygen isotopic exchange occurs during storage. acs.org | acs.org |

| 70 | 5.4 | Reaches oxygen isotope equilibrium in ≤1.6 hours. asm.org | asm.org |

| 70 | 6.5 | Half-life of oxygen isotope exchange is ~32.6 hours. nih.gov | nih.gov |

| 70 | 8.0 | Fails to reach isotope equilibrium within 72 hours. asm.org | asm.org |

Insights into Enzymatic and Biologically Mediated Reactions

The use of ¹⁸O-labeled sodium nitrite provides crucial insights into the mechanisms of enzymatic and biologically mediated reactions involving nitrite.

Oxygen Incorporation from Water or Molecular Oxygen during Nitrite Oxidation/Reduction

During the biological oxidation of ammonia (B1221849) to nitrite, one oxygen atom is incorporated from molecular oxygen (O₂) and one from water. pnas.org Subsequently, the oxidation of nitrite to nitrate incorporates an oxygen atom derived from water. pnas.orgprinceton.edu Tracer studies using ¹⁸O-labeled water have confirmed that water is the source of the oxygen atom in the nitrate produced during nitrite oxidation by Nitrobacter winogradskyi. nih.gov Similarly, in the abiotic oxidation of nitrite by ligand-bound manganese (III), experiments with ¹⁸O-labeled water confirmed that the additional oxygen atom in the resulting nitrate came from water. nsf.gov

In the process of denitrification, where nitrate is reduced to dinitrogen gas (N₂), oxygen isotope exchange between reaction intermediates and ambient water is a significant factor. thuenen.de This exchange is likely accelerated by enzymatic activity. thuenen.de The extent of this exchange can vary, with studies showing a range from 4% to 100% for bacterial denitrification. thuenen.de For instance, during the conversion of nitrite to nitrous oxide (N₂O) by Pseudomonas aureofaciens, the apparent incorporation of oxygen from water was found to be similar to that during nitrate reduction to N₂O. acs.org The degree of ¹⁸O exchange from H₂¹⁸O into the N₂O product during denitrification catalyzed by the nitrite reductase from Pseudomonas stutzeri was found to decrease with increasing nitrite concentration. nih.gov

Role of Specific Enzymes in Nitrite Bioactivation and Transformation Pathways

Various enzymes play a critical role in the bioactivation and transformation of nitrite, and ¹⁸O isotope studies help elucidate their mechanisms.

Nitrite Oxidoreductase (NXR): This enzyme catalyzes the oxidation of nitrite to nitrate. princeton.edu It is believed that NXR can also function in reverse to reduce nitrate to nitrite under anaerobic conditions. princeton.edu The enzyme exhibits an inverse kinetic isotope effect for nitrite consumption and a normal isotope effect for the incorporation of an oxygen atom from water. pnas.org The reversibility of NXR has been proposed to explain the equilibrium N isotope effect between nitrate and nitrite observed in certain marine environments. researchgate.net

Nitrite Reductases: These enzymes are central to denitrification, reducing nitrite to nitric oxide (NO). The heme cd₁-containing nitrite reductase from Pseudomonas stutzeri has been studied using H₂¹⁸O, showing that N₂O is produced by the sequential reaction of two nitrite ions with the enzyme. nih.gov Different types of nitrate reductases, such as the cytosolic (Nar) and periplasmic (Nap) nitrate reductases, are involved in the initial step of dissimilatory nitrate reduction to nitrite, and they impart distinct kinetic isotope effects. acs.org

Ammonia Monooxygenase (AMO): This enzyme catalyzes the first step of nitrification, the oxidation of ammonia to hydroxylamine, incorporating molecular oxygen. princeton.edu It exhibits normal isotope effects for the incorporation of oxygen atoms from both H₂O and O₂. pnas.org

Carbonic Anhydrase (CA): A novel activity of bovine erythrocytic carbonic anhydrase II (beCAII) has been discovered, where it catalyzes the incorporation of ¹⁸O from H₂¹⁸O into nitrite at neutral pH. nih.govresearchgate.net This "nitrous acid anhydrase" activity represents a form of nitrite bioactivation. nih.gov

Other Enzymes: Xanthine oxidase (XO) is critical for the metabolic bioactivation of organic nitrates like glyceryl trinitrate (GTN) to nitrite and subsequently NO. frontiersin.org Cytochrome c oxidase (Ccox) and cytochrome P450 (CYP450) are also implicated in nitrite metabolism, with their heme centers likely involved in the shift between nitrite oxidation and reduction depending on oxygen tension. nih.gov

Table 2: Enzymes Involved in Nitrite Transformation and their Studied Isotope Effects

| Enzyme | Reaction | Isotope Effect Observation | Reference(s) |

| Nitrite Oxidoreductase (NXR) | NO₂⁻ → NO₃⁻ | Inverse kinetic isotope effect for NO₂⁻ consumption; normal isotope effect for O incorporation from H₂O. pnas.org | pnas.orgprinceton.eduresearchgate.net |

| Nitrite Reductase (e.g., heme cd₁) | NO₂⁻ → NO | Extent of H₂¹⁸O exchange decreases with increasing NO₂⁻ concentration. nih.gov | nih.govacs.org |

| Ammonia Monooxygenase (AMO) | NH₃ → NH₂OH | Normal isotope effects for O incorporation from H₂O and O₂. pnas.org | pnas.orgprinceton.edu |

| Carbonic Anhydrase II (beCAII) | NO₂⁻ + H₂¹⁸O → NO₂¹⁸O | Catalyzes incorporation of ¹⁸O from water into nitrite. nih.govresearchgate.net | nih.govresearchgate.net |

Studying Nitrogen Cycling Processes (Nitrification, Denitrification, Anammox) through Oxygen Isotope Tracing

The use of ¹⁸O-labeled sodium nitrite is a powerful tool for tracing and quantifying the key processes of the nitrogen cycle.

Nitrification: This two-step process involves the oxidation of ammonia to nitrite and then to nitrate. pnas.org The oxygen isotopic composition of the final nitrate is determined by the incorporation of oxygen from both O₂ and H₂O, as well as any isotopic exchange between nitrite and water. pnas.orgacs.org By using ¹⁸O-labeled water, researchers can apportion the sources of oxygen in the nitrate produced. acs.orgnih.gov Studies have shown that the δ¹⁸O of nitrified nitrate is directly related to the δ¹⁸O of the ambient water. pnas.org

Denitrification: This process reduces nitrate to N₂ gas, with nitrite as a key intermediate. frontiersin.org Oxygen isotope exchange between denitrification intermediates and water, often enzymatically catalyzed, significantly influences the δ¹⁸O of the produced N₂O. thuenen.deresearchgate.net The extent of this exchange can provide insights into the activity of the denitrifying microbial community and environmental conditions like soil moisture. researchgate.net Models have been developed to use δ¹⁸O values of N₂O to understand the magnitude of this oxygen exchange. researchgate.net

Anammox (Anaerobic Ammonium Oxidation): In this process, ammonium and nitrite are converted directly into N₂ gas. While the primary focus is often on nitrogen isotopes, oxygen isotopes in the residual nitrite and nitrate pools can also be affected. The anammox process can increase the δ¹⁵N of residual nitrate and lower the ratio of change in δ¹⁸O to δ¹⁵N (Δδ¹⁸O:Δδ¹⁵N). researchgate.net

The interplay between these processes creates complex isotopic signatures in environmental nitrogen pools. For example, the overprinting of nitrification on denitrification is considered a ubiquitous feature of the nitrogen cycle. pnas.org The dual isotope approach (δ¹⁵N and δ¹⁸O) is instrumental in disentangling these coupled processes in various environments, from marine water columns to terrestrial soils. pnas.orgcopernicus.org

Environmental and Biogeochemical Tracer Applications of Sodium Nitrite 18o2

Stable Isotope Tracing for Source Apportionment of Nitrogen Species

Distinguishing Anthropogenic and Natural Nitrite (B80452)/Nitrate (B79036) Sources in Aquatic and Terrestrial Systems

Anthropogenic activities have significantly increased the amount of reactive nitrogen in terrestrial and aquatic ecosystems, leading to water quality degradation. nih.gov Identifying the specific sources of nitrate (NO₃⁻)—a major water pollutant—is crucial for effective management. nih.gov Stable isotope analysis of nitrogen (δ¹⁵N) and oxygen (δ¹⁸O) in nitrate helps distinguish between different origins, such as atmospheric deposition, synthetic fertilizers, manure, and sewage. nih.govgeoscienceworld.org

The use of Sodium Nitrite-18O2 as a tracer offers a definitive method for tracking the fate of nitrite from a specific source. When introduced into a soil or water sample, the ¹⁸O-labeled nitrite (NO₂⁻) can be oxidized to nitrate. The resulting ¹⁸O-enriched nitrate possesses a unique isotopic signature that distinguishes it from nitrate produced from other ambient nitrogen sources. This approach allows researchers to quantify the contribution of nitrite oxidation to the total nitrate pool and to trace the movement of nitrogen from anthropogenic inputs through the environment. cambridge.org For instance, in catchments with multiple potential nitrate sources, such as agriculture and wastewater, labeled tracer experiments can clarify the dominant pathways and sources of contamination, which can be difficult to discern using natural abundance isotopes alone due to overlapping isotopic signatures of sources like sewage and manure. nih.govcopernicus.orgmdpi.com

Characterization of Isotopic Signatures in Complex Environmental Matrices

The isotopic signature of nitrate (δ¹⁸O-NO₃⁻) varies depending on its source and the biogeochemical processes it has undergone. copernicus.org Understanding these signatures in complex matrices like soil, groundwater, and surface water is key to using isotopes for source apportionment. researchgate.netiaea.org Nitrate from different sources has relatively distinct δ¹⁸O values. geoscienceworld.org For example, atmospheric nitrate often has highly elevated δ¹⁸O values, while nitrate produced microbially through nitrification incorporates oxygen from ambient water and atmospheric O₂, resulting in lower δ¹⁸O values. geoscienceworld.orgresearchgate.net

However, the interpretation of these signatures is complicated by processes like oxygen isotope exchange between reaction intermediates (like nitrite) and ambient water. geoscienceworld.orgresearchgate.netresearchgate.net Laboratory incubation studies using ¹⁸O-labeled water have shown that the δ¹⁸O of microbially produced nitrate is not a simple reflection of the sources, with significant exchange occurring between nitrite and water. geoscienceworld.orgresearchgate.net The use of this compound as a tracer is critical in these studies. It allows for direct measurement of the extent of this oxygen exchange in various environmental matrices. By tracking the retention or loss of ¹⁸O from the labeled nitrite as it is converted to nitrate, researchers can build more accurate models of isotopic fractionation, leading to a more robust understanding of nitrate sources. researchgate.net

Table 1: Typical Isotopic Signatures of δ¹⁸O in Nitrate from Various Sources

| Nitrate Source | Typical δ¹⁸O-NO₃⁻ Range (‰ vs. VSMOW) | References |

|---|---|---|

| Atmospheric Deposition | +60 to +90 | geoscienceworld.org |

| Microbial Nitrification (from Soil NH₄⁺) | -10 to +15 | geoscienceworld.orgcopernicus.org |

| Fertilizer (Nitrate) | +18 to +25 | geoscienceworld.org |

| Manure and Septic Waste | -10 to +15 | copernicus.org |

Investigating Nitrogen Cycling Dynamics in Natural Environments

Nitrite is a pivotal, though often transient, intermediate in the marine and terrestrial nitrogen cycles. researchgate.netannualreviews.org It links nitrogen fixation and nitrification to nitrogen loss via denitrification. Using this compound as a tracer allows for precise measurements of nitrite transformation rates and pathways.

Understanding Nitrite Turnover and Transformations in Marine and Freshwater Ecosystems

In aquatic ecosystems, nitrite can accumulate in specific zones, such as the primary nitrite maximum (PNM) in the ocean, but the processes controlling its concentration are complex. researchgate.net Stable isotope measurements of nitrite (δ¹⁵N and δ¹⁸O) have become a key tool for understanding these dynamics. researchgate.net Tracer studies with this compound are particularly powerful for quantifying nitrite turnover. By adding a known amount of ¹⁸O-labeled nitrite to a water sample, researchers can directly measure the rates of competing consumption pathways, such as nitrite oxidation to nitrate and nitrite reduction to nitrous oxide (N₂O) or dinitrogen (N₂). frontiersin.orgresearchgate.net This approach provides direct flux measurements that are difficult to obtain from natural abundance data alone, offering clear insights into the balance of production and consumption processes that regulate nitrite concentrations in the water column. researchgate.net

Tracing Microbial-Mediated Nitrogen Conversions

This compound is an invaluable tool for elucidating the mechanisms of microbial nitrogen transformations. cambridge.org Key processes like nitrification (the oxidation of ammonia (B1221849) to nitrate via nitrite) and denitrification (the reduction of nitrate to N₂ gas) involve complex enzymatic reactions and isotopic fractionations. ugent.be

During the second step of nitrification—the oxidation of nitrite to nitrate—one oxygen atom from the environment is incorporated into the nitrate molecule. mit.edu Early models assumed this oxygen came from water and O₂ in a fixed ratio, but experiments using ¹⁸O-labeled water (H₂¹⁸O) revealed that the process is more complex, involving significant oxygen atom exchange between the nitrite intermediate and water. geoscienceworld.orgresearchgate.net Using this compound in conjunction with H₂¹⁸O allows scientists to deconstruct this process. It helps determine the extent to which the oxygen atoms in the final nitrate product originate from the initial nitrite, from water, or from dissolved oxygen, providing crucial information on the enzymatic mechanisms of nitrite-oxidizing organisms. geoscienceworld.orgresearchgate.net Studies have shown that during denitrification, up to 97% of the oxygen in the resulting N₂O can originate from ambient water rather than the nitrate substrate, highlighting the profound impact of oxygen exchange. researchgate.net

Table 2: Research Findings on Oxygen Atom Exchange in Nitrogen Cycling

| Process | Key Finding | Tracer Used | References |

|---|---|---|---|

| Nitrification (Soil) | 79–96% of O atoms in nitrate were derived from water, more than the 67% predicted by stoichiometry, due to O exchange between nitrite and water. | ¹⁸O-labeled H₂O | geoscienceworld.org |

| Denitrification (Soil) | Up to 97% (median 85%) of the oxygen in N₂O originated from H₂O, not from the nitrate substrate. | ¹⁸O-labeled H₂O and ¹⁵N-labeled NO₃⁻ | researchgate.net |

| Abiotic Nitrite Oxidation | In the abiotic oxidation of nitrite to nitrate by Mn(III), the source of the additional oxygen atom was confirmed to be from water. | ¹⁸O-labeled H₂O | mit.edu |

| Denitrification (Pure Culture) | Incorporation of O from H₂O into N₂O during denitrification by bacterial species can constitute up to 60-80% of the O in the N₂O produced. | ¹⁸O-labeled H₂O | researchgate.net |

Methodological Advancements for In Situ and Ex Situ Environmental Studies

The ability to use this compound effectively as a tracer depends on robust analytical techniques capable of precisely measuring isotopic ratios in various environmental samples. acs.org Significant progress has been made in methods for both laboratory (ex situ) and field-based (in situ) studies.

A cornerstone of nitrite isotope analysis is the "denitrifier method." frontiersin.orgacs.org This technique uses denitrifying bacteria that lack the enzyme to reduce nitrate but can quantitatively convert nitrite into nitrous oxide (N₂O). frontiersin.org The resulting N₂O gas is then analyzed by isotope ratio mass spectrometry (IRMS) to determine its δ¹⁵N and δ¹⁸O values, which reflect the isotopic composition of the original nitrite sample. frontiersin.org The development and calibration of nitrite salt standards with a wide range of δ¹⁸O values have been crucial for normalizing measurements and ensuring comparability between different laboratories and methods. acs.org

Recent advancements have focused on increasing the sensitivity of these methods and combining them with other approaches. acs.orgresearchgate.net High-resolution mass spectrometry allows for the detection of tracer-derived compounds at very low environmental concentrations. acs.org Furthermore, coupling stable isotope tracing with molecular techniques (e.g., DNA/RNA analysis) enables researchers to link observed biogeochemical transformations directly to the specific microorganisms responsible for them. These methodological improvements are expanding the scope of what can be achieved with labeled tracers like this compound, facilitating more complex and revealing studies of nitrogen cycling in the environment. acs.org

Future Directions and Emerging Research Frontiers for Sodium Nitrite 18o2

Development of Advanced Isotopic Labeling Strategies for Complex Molecules

The synthesis of complex molecules incorporating stable isotopes is a cornerstone of mechanistic studies. While Sodium Nitrite-18O2 is a valuable precursor, future research will focus on developing more sophisticated strategies to introduce the 18O-labeled nitrite (B80452) functionality into a broader and more complex range of molecules.

Current applications often involve relatively straightforward reactions where sodium nitrite is used as a reagent, for example, in the production of organonitrogen compounds. wikipedia.org The Sandmeyer reaction, which transforms amines into diazo derivatives, and other nitration/nitrosation reactions are common uses for sodium nitrite in organic synthesis. dntb.gov.uaresearchgate.net Isotope-enriched sodium nitrite can be used in these reactions to produce 15N-labeled products for nitrogen NMR studies. wikipedia.org Future strategies will likely aim to overcome the challenges of selectivity and mild reaction conditions required for labeling intricate biomolecules, natural products, and advanced materials without altering their structure or function.

Key areas for development include:

Enzymatic Labeling: Harnessing the specificity of enzymes to incorporate 18O from this compound into complex biological macromolecules. This could provide insights into metabolic pathways and enzyme mechanisms.

Site-Specific Labeling: Developing synthetic routes that allow for the precise placement of the 18O-labeled nitro group at a specific position within a large molecule. This would be invaluable for studying structure-function relationships.

In Situ Generation of Labeling Reagents: Creating methods where a reactive 18O-labeling agent is generated from this compound directly within the reaction mixture, potentially enabling labeling of sensitive substrates under milder conditions. The ability of NaNO2 to produce reactive species like NO·, NO2, and N2O4 under oxidative conditions could be exploited for new applications. researchgate.net

These advanced strategies will expand the toolkit available to researchers, enabling the labeling of a new generation of complex molecules to unravel their functions and reaction pathways.

Integration of Isotopic Tracing with Complementary Analytical Techniques

The power of isotopic tracing with this compound is significantly amplified when combined with a suite of advanced analytical techniques. While mass spectrometry is fundamental for tracking the incorporation of 18O, integrating other methods provides a more holistic understanding of the system under investigation.

Future research will increasingly rely on a multi-technique approach to capitalize on the strengths of different analytical methods. For instance, studies on the nitrogen cycle have already demonstrated the value of combining concentration measurements with dual isotope analysis (δ15N and δ18O). nih.govresearchgate.net

| Technique | Principle | Information Gained with this compound |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of stable isotopes (e.g., 18O/16O) in a sample. umcs.pl | Quantifies the extent of 18O incorporation into products, revealing pathway fluxes and isotopic fractionation effects. nih.govusgs.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides structural information on the labeled molecule and its chemical environment. 17O NMR is a potential tool, and 18O can induce small shifts in the NMR signals of neighboring nuclei. spectrabase.com |

| Raman and Fourier-Transform Infrared (FTIR) Spectroscopy | Measure the vibrational frequencies of chemical bonds. | Can be used for in-situ monitoring of reactions involving nitrite, tracking the disappearance of reactants and the appearance of products in real-time. rsc.org |

| Liquid/Gas Chromatography-Mass Spectrometry (LC/GC-MS) | Separates components of a mixture before mass analysis. | Identifies and quantifies specific 18O-labeled metabolites or products within a complex mixture, crucial for metabolic and environmental studies. nih.govnih.gov |

Interactive Data Table: Summary of Analytical Techniques.

The integration of these techniques allows researchers to move beyond simply tracing the label to understanding the structural, kinetic, and dynamic aspects of the system. For example, combining IRMS with NMR could reveal not only that a reaction occurred but also provide details about the stereochemistry of the product. Similarly, using in-situ spectroscopic methods like Raman or FTIR alongside LC-MS analysis of quenched samples can provide a comprehensive picture of reaction kinetics and intermediates. rsc.org

Computational Chemistry and Isotopic Modeling for Predictive Mechanistic Understanding

Computational chemistry and theoretical modeling are becoming indispensable tools for interpreting experimental data from isotopic labeling studies. By simulating reaction pathways and predicting isotopic effects, these models provide a framework for understanding the underlying mechanisms at a molecular level.

Future research will see a tighter integration of experimental tracer studies using this compound with sophisticated computational models. A key area is the prediction of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The oxygen isotope fractionation observed during denitrification, for instance, is a key parameter used to understand the nitrogen cycle. nih.gov

Advancements in this area will focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction transition states and calculate the vibrational frequencies of molecules, which are essential for predicting 18O KIEs. This can help differentiate between proposed reaction mechanisms.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of 18O-labeled molecules in complex environments, such as in solution or at an enzyme's active site, to understand how the environment influences reactivity.

Multi-scale Modeling: Combining quantum mechanical methods for the reaction center with classical mechanics for the surrounding environment to model complex biological systems.

Isotope Fractionation Models: Developing more refined models, such as the IsoSource or SIAR models, that use dual isotope data (δ15N and δ18O) to quantitatively determine the contribution of different nitrate (B79036) and nitrite sources in environmental systems. mdpi.com

By comparing computationally predicted isotopic fractionation with experimentally measured values from this compound tracing, researchers can validate or refute proposed reaction mechanisms with greater confidence.

Expansion of Tracer Applications to Underexplored Chemical and Biological Systems

While this compound has been used extensively in environmental science to study the nitrogen cycle, its potential as a tracer in other fields is vast and largely untapped. nih.govthuenen.decdc.gov Future research will involve applying this powerful tool to a wider range of chemical and biological questions.

Emerging areas of application include:

Atmospheric Chemistry: Investigating the role of nitrite in the formation of atmospheric pollutants. The photolysis of nitrate is known to produce nitrogen dioxide (•NO2), and 18O-labeling could help elucidate the complex reaction networks in the atmosphere. bohrium.com

Food Science and Toxicology: Tracing the reactions of nitrite during the curing of meat to better understand the formation of both desirable flavor compounds and potentially harmful N-nitrosamines. nih.govlibretexts.org The reaction of nitrite with molecules secreted in the stomach is an area of active research. nih.gov

Human Physiology and Disease: Exploring the metabolic fate of nitrite in the human body. Nitrite is a source of nitric oxide (NO), a crucial signaling molecule. patsnap.compatsnap.com this compound could be used to trace how nitrite contributes to NO bioavailability and its role in cardiovascular health and disease. nih.gov It could also be used to study nitrite-induced oxidative stress and its effects on erythrocytes. nih.gov

Materials Science: Investigating the mechanism of sodium nitrite as a corrosion inhibitor. wikipedia.orgkraftchemical.com By tracing the incorporation of 18O into the protective oxide film on metal surfaces, researchers could gain a deeper understanding of the passivation process.

Astrobiology and Geochemistry: Using the distinct isotopic signatures of nitrogen and oxygen to trace nitrogen cycling in different environments, which can provide insights into biological and abiotic processes on Earth and potentially other planets. nih.gov

By pushing the application of this compound into these and other underexplored systems, researchers can unlock new knowledge about fundamental processes across a wide spectrum of scientific disciplines.

Q & A

Q. Experimental Setup :

- Use LC-MS to quantify <sup>18</sup>O incorporation into nitrate/nitrite pools over time.

- Include negative controls with <sup>16</sup>O-only nitrite.

Data Analysis : Apply kinetic modeling (e.g., Michaelis-Menten) to compare isotopic turnover rates, adjusting for background noise from natural abundance isotopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.